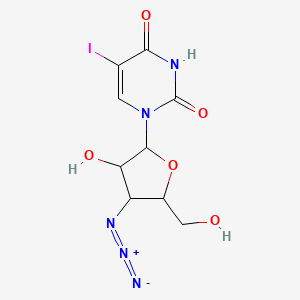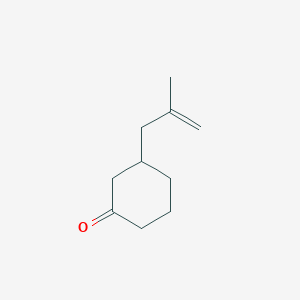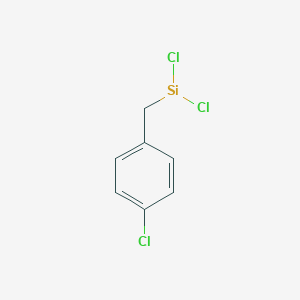
CID 19988494
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[(4-chlorophenyl)methyl]silane: is an organosilicon compound with the molecular formula C7H7Cl3Si It is characterized by the presence of a silicon atom bonded to two chlorine atoms, a methyl group, and a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro[(4-chlorophenyl)methyl]silane can be synthesized through the reaction of 4-chlorobenzyl chloride with silicon tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
4-chlorobenzyl chloride+silicon tetrachloride→Dichloro[(4-chlorophenyl)methyl]silane+HCl
Industrial Production Methods: In industrial settings, the production of dichloro[(4-chlorophenyl)methyl]silane involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Dichloro[(4-chlorophenyl)methyl]silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, dichloro[(4-chlorophenyl)methyl]silane can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under controlled pH conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Formation of substituted silanes.
Hydrolysis: Formation of silanols and hydrochloric acid.
Oxidation: Formation of silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dichloro[(4-chlorophenyl)methyl]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and materials with unique properties.
Biology and Medicine: In biological research, dichloro[(4-chlorophenyl)methyl]silane can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants. Its ability to form strong bonds with various substrates makes it valuable in the manufacturing of high-performance materials.
Wirkmechanismus
Molecular Targets and Pathways: Dichloro[(4-chlorophenyl)methyl]silane exerts its effects primarily through its reactivity with nucleophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is harnessed in various chemical processes and applications.
Vergleich Mit ähnlichen Verbindungen
Dichloromethylsilane: Similar in structure but lacks the 4-chlorophenyl group.
Trichlorosilane: Contains three chlorine atoms bonded to silicon, making it more reactive.
Chloromethylsilane: Contains only one chlorine atom, resulting in different reactivity and applications.
Uniqueness: Dichloro[(4-chlorophenyl)methyl]silane is unique due to the presence of the 4-chlorophenyl group, which imparts specific reactivity and properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H6Cl3Si |
|---|---|
Molekulargewicht |
224.6 g/mol |
InChI |
InChI=1S/C7H6Cl3Si/c8-7-3-1-6(2-4-7)5-11(9)10/h1-4H,5H2 |
InChI-Schlüssel |
FNRWLBKVCLPLTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C[Si](Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


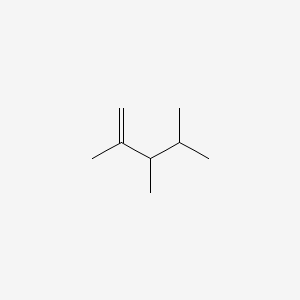
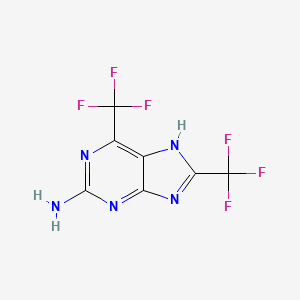
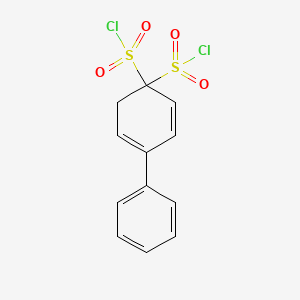
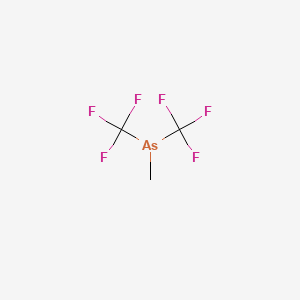
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
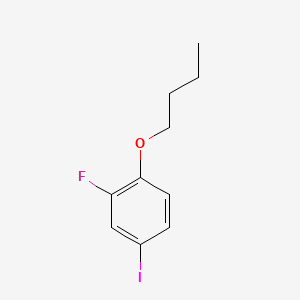
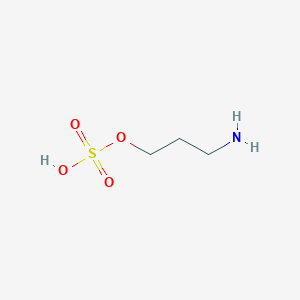
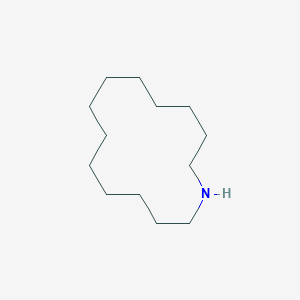
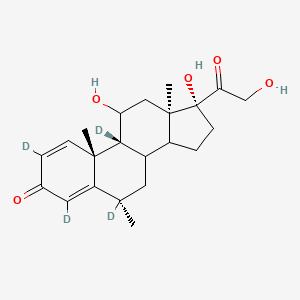
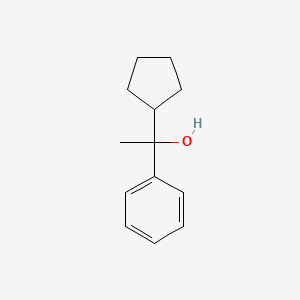
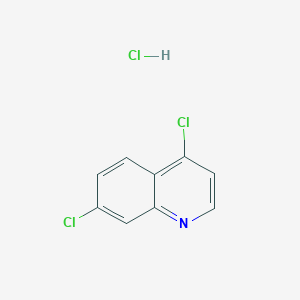
![Naphtho[2,3-g]quinazoline](/img/structure/B14754529.png)
